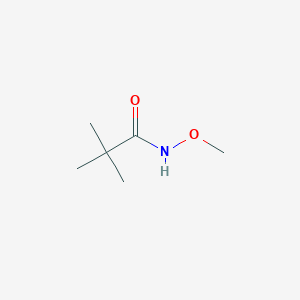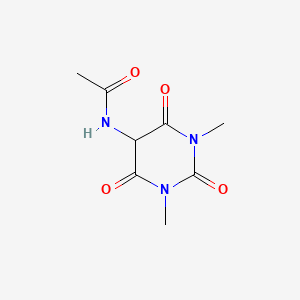
1-(2-Methyl-3-phenylacryloyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-3-phenylacryloyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a proline moiety linked to a 2-methyl-3-phenylacryloyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-phenylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methyl-3-phenylacryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methyl-3-phenylacryloyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the proline moiety or the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methyl-3-phenylacryloyl)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 1-(2-Methyl-3-phenylacryloyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
1-(2-Methyl-3-phenylacryloyl)-D-proline: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methyl-3-phenylacrylic acid: A related compound with a similar structure but lacking the proline moiety.
L-Proline: The parent amino acid from which the compound is derived.
Uniqueness
1-(2-Methyl-3-phenylacryloyl)-L-proline is unique due to the presence of both the proline moiety and the 2-methyl-3-phenylacryloyl group This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
特性
CAS番号 |
63742-09-6 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
(2S)-1-(2-methyl-3-phenylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-11(10-12-6-3-2-4-7-12)14(17)16-9-5-8-13(16)15(18)19/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,18,19)/t13-/m0/s1 |
InChIキー |
XSGDRPIIYQYJNM-ZDUSSCGKSA-N |
異性体SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

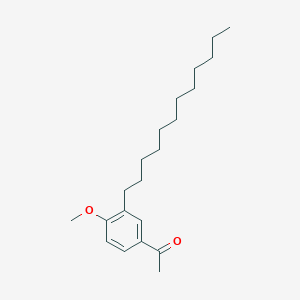
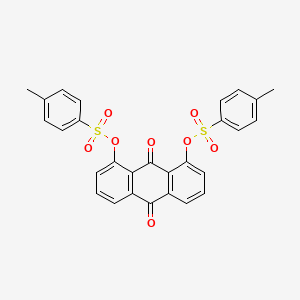
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
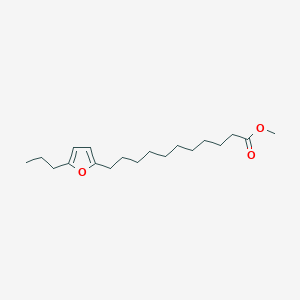
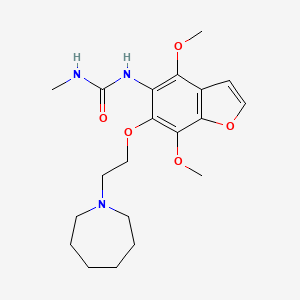
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

